5-Ethoxy-1-ethyl-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of an ethoxy group and an ethyl group attached to the benzimidazole core, contributing to its unique properties and potential applications in medicinal chemistry.
The compound can be synthesized from readily available starting materials, such as o-phenylenediamine and ethyl chloroformate. Its synthesis has been documented in various chemical literature, highlighting its relevance in both academic and industrial settings.
5-Ethoxy-1-ethyl-1H-benzo[d]imidazole can be classified as:
The synthesis of 5-ethoxy-1-ethyl-1H-benzo[d]imidazole typically involves several key steps:
In industrial settings, continuous flow reactors may be employed to enhance reaction efficiency and yield. Catalysts and optimized conditions are utilized to improve scalability, making the synthesis more viable for large-scale production.
The molecular structure of 5-ethoxy-1-ethyl-1H-benzo[d]imidazole consists of a benzimidazole ring with two substituents:
Property | Value |
---|---|
Molecular Formula | C11H14N2O |
Molecular Weight | 190.24 g/mol |
IUPAC Name | 5-Ethoxy-1-ethyl-1H-benzo[d]imidazole |
InChI | InChI=1S/C11H14N2O/c1-3-13-10-8-6-5-7-9(10)12-11(13)14-4-2/h5-8H,3-4H2,1-2H3 |
Canonical SMILES | CCN1C2=CC=CC=C2N=C1OCC |
5-Ethoxy-1-ethyl-1H-benzo[d]imidazole can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism by which 5-ethoxy-1-ethyl-1H-benzo[d]imidazole exerts its biological effects involves interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects. The presence of the ethoxy and ethyl groups can influence binding affinity and selectivity towards these targets .
The physical properties of 5-ethoxy-1-ethyl-1H-benzo[d]imidazole include:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents like ethanol and dimethyl sulfoxide |
These properties make it suitable for various applications in research and industry.
5-Ethoxy-1-ethyl-1H-benzo[d]imidazole has several notable applications:
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3
CAS No.: 30962-16-4